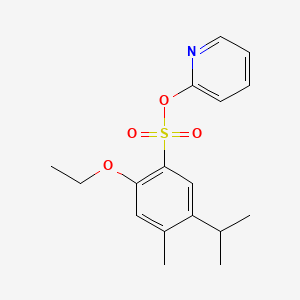
2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate typically involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification is typically done through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential use in drug delivery systems.
作用機序
The mechanism of action of 2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Pyridinyl 2-ethoxy-4-methylbenzenesulfonate: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-Pyridinyl 2-ethoxy-5-isopropylbenzenesulfonate: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide:
Uniqueness
2-Pyridinyl 2-ethoxy-5-isopropyl-4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the pyridine ring and the sulfonate group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C17H21NO4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
pyridin-2-yl 2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C17H21NO4S/c1-5-21-15-10-13(4)14(12(2)3)11-16(15)23(19,20)22-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3 |
InChIキー |
RDCCGNZIDSWLSM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)
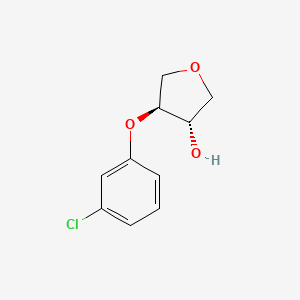
![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)
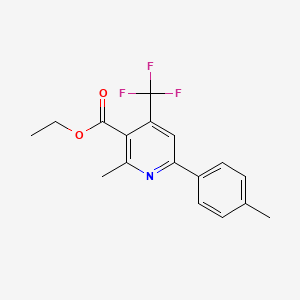
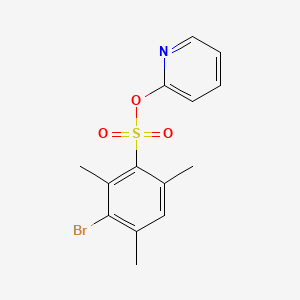
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
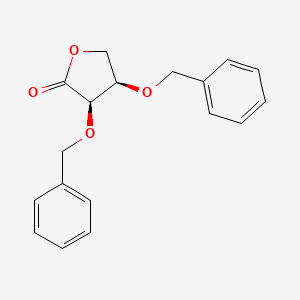
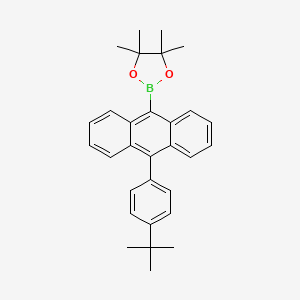
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
